molecular formula C13H14BrF3O2 B14380109 4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one CAS No. 89467-08-3

4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one

Cat. No.: B14380109
CAS No.: 89467-08-3
M. Wt: 339.15 g/mol
InChI Key: JMQRIBVPZHNGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one is a chemical compound known for its unique structure and properties. It contains a bromine atom, a trifluoromethoxy group, and a phenyl ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one typically involves the reaction of 3,3-dimethyl-2-butanone with 4-(trifluoromethoxy)phenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one involves its interaction with specific molecular targets. The trifluoromethoxy group and bromine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3,3,4,4-tetrafluoro-1-butanol
  • 3-Amino-4-bromobenzotrifluoride

Uniqueness

4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its trifluoromethoxy group enhances its stability and reactivity compared to similar compounds.

Properties

CAS No.

89467-08-3

Molecular Formula

C13H14BrF3O2

Molecular Weight

339.15 g/mol

IUPAC Name

4-bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one

InChI

InChI=1S/C13H14BrF3O2/c1-8(18)12(2,3)11(14)9-4-6-10(7-5-9)19-13(15,16)17/h4-7,11H,1-3H3

InChI Key

JMQRIBVPZHNGGB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)C(C1=CC=C(C=C1)OC(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.